Acetyl-O-acetyl-L-threonine
Description
Acetyl-O-acetyl-L-threonine is a chemically modified derivative of the amino acid L-threonine. It features two acetyl groups: one attached to the amino group (N-acetyl) and another to the hydroxyl oxygen (O-acetyl). This dual acetylation alters its physicochemical properties, such as solubility, stability, and reactivity, making it distinct from its parent compound and other threonine derivatives. The compound's stereochemistry is critical, with configurations such as 1R, 2R, 4S, 6S, 7R, 9S, 30S identified in synthesized derivatives .
Properties
CAS No. |
137197-06-9 |
|---|---|
Molecular Formula |
C8H13NO5 |
Molecular Weight |
203.19 g/mol |
IUPAC Name |
(2S,3R)-2-acetamido-3-acetyloxybutanoic acid |
InChI |
InChI=1S/C8H13NO5/c1-4(14-6(3)11)7(8(12)13)9-5(2)10/h4,7H,1-3H3,(H,9,10)(H,12,13)/t4-,7+/m1/s1 |
InChI Key |
FHYSLJXFHVWFLV-FBCQKBJTSA-N |
SMILES |
CC(C(C(=O)O)NC(=O)C)OC(=O)C |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)O)NC(=O)C)OC(=O)C |
Canonical SMILES |
CC(C(C(=O)O)NC(=O)C)OC(=O)C |
Synonyms |
Acetyl-O-acetyl-L-threonine; 137197-06-9; AC1ODW4P; SCHEMBL8847352; CTK8E5616; ZINC2575102; AKOS025294429; RT-011185; (2S,3R)-2-acetamido-3-acetyloxybutanoicacid |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Isomers: N-Acetyl-L-Threonine vs. O-Acetyl-L-Threonine
Both N-acetyl-L-threonine and O-acetyl-L-threonine share the molecular formula C₆H₁₁NO₄ (161.16 g/mol) but differ in acetylation sites:
- N-Acetyl-L-threonine (CAS 17093-74-2): The acetyl group is on the amino group, as shown in its SMILES notation: C([C@@H](NC(C)=O)[C@H](O)C)(=O)O .
- O-Acetyl-L-threonine (CAS 519156-32-2): The acetyl group is on the hydroxyl oxygen, with the formula C₆H₁₁NO₄·HCl (197.62 g/mol when hydrochloride) .
Key Differences :
- Solubility : O-acetyl derivatives are generally more lipophilic due to esterification, enhancing membrane permeability.
- Enzymatic Reactivity : N-acetylated forms are metabolized by deacetylases, while O-acetylated forms may interact with esterases.
Diacetylated Derivative: Acetyl-O-acetyl-L-Threonine
This compound (C₈H₁₃NO₅, 203.19 g/mol) combines both N- and O-acetyl groups. Its synthesis involves reactions with fluorinated reagents like FDLA (1-fluoro-2,4-dinitrophenyl-5-leucinamide) to confirm stereochemistry . Applications include biochemical research as a stable intermediate or substrate for enzymatic studies.
Peptide Derivatives
Alanylthreonine (Ala-Thr)
It serves as a protein-building block rather than a modified amino acid .
N-Acetyl-L-alanyl-L-methionyl-L-valylglycyl-L-threonine
A complex peptide (C₂₁H₃₇N₅O₈S, 519.61 g/mol) with an N-acetyl group. Its larger size and sulfur-containing methionine residue enable diverse interactions, such as disulfide bonding in proteins .
Therapeutic Derivatives
- L-Threonine (C₄H₉NO₃, 119.12 g/mol): Used clinically for conditions like amyotrophic lateral sclerosis (ALS) under the trade name Threostat .
- For example, acetyl-salicylate derivatives (e.g., Aspégic) highlight the role of acetylation in enhancing drug delivery .
Data Comparison Table
| Compound | Molecular Formula | Molecular Weight (g/mol) | Acetylation Site(s) | Key Applications/Properties |
|---|---|---|---|---|
| L-Threonine | C₄H₉NO₃ | 119.12 | None | Protein synthesis, ALS treatment |
| N-Acetyl-L-threonine | C₆H₁₁NO₄ | 161.16 | N-acetyl | Metabolic studies, research |
| O-Acetyl-L-threonine | C₆H₁₁NO₄·HCl | 197.62 | O-acetyl | Enzyme substrate, lipophilic agent |
| This compound | C₈H₁₃NO₅ | 203.19 | N- and O-acetyl | Biochemical intermediate |
| Alanylthreonine (Ala-Thr) | C₇H₁₄N₂O₄ | 190.20 | None (dipeptide) | Protein component |
| N-Acetyl-L-alanyl-L-methionyl-... | C₂₁H₃₇N₅O₈S | 519.61 | N-acetyl (peptide chain) | Peptide synthesis, structural studies |
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